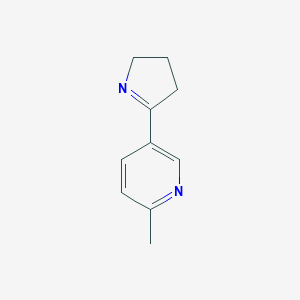

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

Description

Properties

IUPAC Name |

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUULVSJRRKMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508853 | |

| Record name | 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77629-49-3 | |

| Record name | 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: A Molecule of Emerging Interest

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a heterocyclic compound featuring a pyridine ring linked to a dihydropyrrole (pyrroline) moiety. While detailed public data on this specific molecule is limited, its structural motifs are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, potential synthetic strategies, and predicted biological significance based on established knowledge of related compounds. The document aims to serve as a foundational resource for researchers exploring the potential of this and similar molecular scaffolds in drug discovery and development.

Introduction: The Chemical Landscape

This compound, identified by the CAS number 1232431-65-0, represents a unique conjunction of two important heterocyclic structures: a pyridine ring and a 1-pyrroline (or 3,4-dihydro-2H-pyrrole) ring. The pyridine component is a common feature in numerous pharmaceuticals, while the pyrrolidine and its unsaturated analogs are crucial components of many natural products and synthetic drugs. The combination of these two rings suggests a rich potential for biological activity.

This guide will deconstruct the available information to provide a coherent technical profile of this molecule, offering insights into its structure, properties, and potential applications.

Molecular Structure and Core Chemical Properties

The fundamental architecture of this compound is key to understanding its behavior. The molecule consists of a six-membered aromatic pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a five-membered dihydropyrrole ring.

Table 1: Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1232431-65-0 | [1] |

| Molecular Formula | C10H12N2 | [1] |

| Molecular Weight | 160.22 g/mol | Calculated |

| Synonyms | 6-Methyl Myosmine | [1] |

The presence of two nitrogen atoms with different hybridizations (sp2 in the pyridine ring and sp2 in the imine of the pyrroline ring) suggests that the molecule has basic properties and can act as a ligand for metal ions. The aromatic pyridine ring can participate in π-stacking interactions, while the pyrroline ring provides a degree of conformational flexibility.

Caption: Chemical structure of this compound.

Potential Synthetic Pathways

While a specific, documented synthesis for this compound is not readily found in the literature, its synthesis can be logically inferred from established organic chemistry reactions. A plausible retrosynthetic analysis suggests that the molecule could be assembled through the formation of the pyrroline ring onto a pre-functionalized pyridine core, or via the construction of the pyridine ring.

Strategy 1: Pyrroline Ring Formation

This approach would likely involve the cyclization of a linear precursor attached to the 2-methyl-5-pyridyl scaffold.

Conceptual Experimental Protocol:

-

Preparation of the Precursor: A key intermediate would be a γ-amino ketone or a related derivative where the amine is attached to a 2-methylpyridine core. This could potentially be synthesized from 5-bromo-2-methylpyridine through a series of reactions to introduce a suitable side chain.

-

Intramolecular Cyclization: The γ-amino ketone precursor would then be subjected to conditions that favor intramolecular condensation to form the cyclic imine of the dihydropyrrole ring. This is often achieved by heating with a mild acid catalyst to facilitate the removal of water.

Caption: Predicted areas of biological significance.

Experimental Protocols for Characterization

Should this compound be synthesized, a full spectroscopic characterization would be essential to confirm its identity and purity.

Table 2: Standard Analytical Workflow

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: Distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methylene protons of the dihydropyrrole ring. - ¹³C NMR: Resonances corresponding to the sp2 carbons of the pyridine and imine, the sp3 carbons of the dihydropyrrole ring, and the methyl carbon. |

| Mass Spectrometry (MS) | - High-Resolution MS (HRMS): Accurate mass measurement to confirm the elemental composition (C10H12N2). - MS/MS: Fragmentation pattern analysis to further elucidate the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N stretching of the imine and the pyridine ring, C-H stretching of the aromatic and aliphatic groups. |

| Purity Analysis (e.g., HPLC) | A single major peak indicating the purity of the synthesized compound. |

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While specific experimental data is currently scarce in the public domain, its structural features strongly suggest a range of possible biological activities relevant to drug discovery. This technical guide provides a foundational understanding based on established chemical principles and data from related compounds.

Future research should focus on:

-

The development and optimization of a reliable synthetic route.

-

Full spectroscopic characterization and determination of its physicochemical properties.

-

In vitro screening against a panel of biological targets, particularly those related to neurological disorders and oncology.

The insights gained from such studies will be invaluable in determining the true potential of this promising molecular scaffold.

References

[Note: The following references provide context on related chemical structures and concepts, as direct citations for the topic molecule are not available.]

-

PubChem. 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. [Link]

-

NIST. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. National Institute of Standards and Technology. [Link]

-

Ismail, I. (2025). Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences, 18(4), 1017–1046. [Link]

-

RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.[Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.[Link]

-

The Good Scents Company. myosmine.[Link]

-

RSC Publishing. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine.[Link]

Sources

Spectroscopic Profile of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. In the dynamic fields of chemical research and drug development, the precise structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering a deep dive into the molecular architecture and bonding of a substance.

Molecular Structure and Expected Spectroscopic Features

This compound is a heterocyclic compound featuring a 2-methylpyridine ring linked to a 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring. The unique electronic and structural properties of these two moieties will govern the overall spectroscopic profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A standard approach to acquiring NMR spectra for this compound would involve dissolving a few milligrams of the purified substance in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on both the 2-methylpyridine and the 3,4-dihydro-2H-pyrrole rings.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine H-3 | ~7.4-7.6 | d | |

| Pyridine H-4 | ~7.0-7.2 | t | |

| Pyridine H-6 | ~8.3-8.5 | d | Deshielded due to proximity to nitrogen. |

| Pyridine CH₃ | ~2.5 | s | |

| Pyrroline CH₂-2 | ~4.0-4.2 | t | Adjacent to the imine nitrogen. |

| Pyrroline CH₂-3 | ~2.0-2.2 | p | |

| Pyrroline CH₂-4 | ~3.0-3.2 | t |

Disclaimer: These are estimated values based on known data for similar structures.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Pyridine C-2 | ~157-159 | Bearing the methyl group. |

| Pyridine C-3 | ~136-138 | |

| Pyridine C-4 | ~121-123 | |

| Pyridine C-5 | ~130-132 | Point of attachment to the pyrroline ring. |

| Pyridine C-6 | ~148-150 | |

| Pyridine CH₃ | ~24-26 | |

| Pyrroline C-5 (C=N) | ~170-175 | Imine carbon, highly deshielded. |

| Pyrroline C-2 | ~55-60 | |

| Pyrroline C-3 | ~22-25 | |

| Pyrroline C-4 | ~35-40 |

Disclaimer: These are estimated values based on known data for similar structures.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis of a small amount of the sample.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N bond of the pyrroline ring and the aromatic C=C and C-N bonds of the pyridine ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000-3100 | Medium |

| C-H stretching (aliphatic) | 2850-3000 | Medium |

| C=N stretching (imine) | 1640-1690 | Strong |

| C=C and C=N stretching (pyridine ring) | 1400-1600 | Medium to Strong |

| C-H bending (aliphatic) | 1350-1480 | Medium |

| C-N stretching | 1200-1350 | Medium |

Disclaimer: These are estimated values based on known data for similar structures.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

The mass spectrum would typically be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced into the ion source, where it is vaporized and bombarded with high-energy electrons.

Predicted Mass Spectrum

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₂N₂), which is approximately 160.21 g/mol .

Expected Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve cleavages at the bond connecting the two rings and within the pyrroline ring. Common fragmentation patterns for pyridine derivatives involve the loss of HCN or cleavage of the ring. The pyrroline ring may undergo fragmentation through the loss of ethylene or other small neutral molecules.[7][8]

| m/z Value | Possible Fragment | Notes |

| 160 | [C₁₀H₁₂N₂]⁺ | Molecular ion (M⁺) |

| 159 | [M-H]⁺ | Loss of a hydrogen atom. |

| 131 | [M-C₂H₅]⁺ | Loss of an ethyl group from the pyrroline ring. |

| 105 | [C₇H₇N]⁺ | Fragment corresponding to the 2-methylpyridine moiety. |

| 93 | [C₆H₇N]⁺ | 2-methylpyridine cation radical.[1][9][10] |

| 78 | [C₅H₄N]⁺ | Pyridyl cation. |

Disclaimer: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the ionization conditions.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for NMR analysis.

Caption: Workflows for IR and MS analysis.

Conclusion

This predictive technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding these predicted spectral characteristics, researchers can more effectively identify and characterize this compound in experimental settings. The provided methodologies and workflows serve as a practical framework for the spectroscopic analysis of this and related heterocyclic molecules, thereby supporting advancements in chemical synthesis and drug discovery.

References

-

2-Methylpyridine. PubChem. [Link]

- Al-Obaidi, A. S. M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 899-908.

-

13C NMR Spectrum of 2-Methylpyridine. Human Metabolome Database. [Link]

- Allen, B. D., et al. (2004). 2-(2′-Pyridyl)pyrroles: Part II. Spectroscopic investigation of pyridylpyrrole alcohol complexes. Physical Chemistry Chemical Physics, 6(6), 1134-1141.

-

Pyridine, 2-methyl-. NIST Chemistry WebBook. [Link]

-

2H-Pyrrole, 3,4-dihydro-5-methyl-, 1-oxide. PubChem. [Link]

-

Supporting Information for Catalytic C-H activation. The Royal Society of Chemistry. [Link]

-

FTIR spectrum for Pyrrole. ResearchGate. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

-

Pyridine, 2-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

2-Methylpyridine 13C NMR. SpectraBase. [Link]

-

3,4-Dihydro-5-methyl-2H-pyrrole 13C NMR. SpectraBase. [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. [Link]

-

2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Spectroscopic characterization of the artificial Siderophore pyridinochelin. PubMed. [Link]

-

Spectroscopic investigation and direct comparison of the reactivities of iron pyridyl oxidation catalysts. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Pyridine, 2-methyl-. NIST Chemistry WebBook. [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. ACS Publications. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

2-Methylpyridine. FooDB. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

-

Synthesis, spectroscopic characterization and X-ray crystallographic studies of trans -[PtCl 2 (PEt 3 )(PySOR)] complexes, where PySOR = (2-methylsulphinyl)-pyridine and (2- n -propylsulphinyl)pyridine. ResearchGate. [Link]

-

Mass spectrum for 2-acetyl-1-pyrroline ( A ) and putative 2-acetyl- 1-pyrroline isomer ( B ) in aromatic rice. ResearchGate. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Iowa State University Digital Repository. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. R Discovery. [Link]

-

Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Publishing. [Link]

Sources

- 1. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Pyridine, 2-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pyridine, 2-methyl- [webbook.nist.gov]

- 10. Pyridine, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide on the Stability and Degradation of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

This guide provides a comprehensive technical overview of the stability and degradation pathways of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. It is intended for researchers, scientists, and drug development professionals who are working with this molecule or structurally related compounds. The information presented herein is synthesized from established chemical principles and data from related structures to provide a robust framework for understanding and investigating the stability of this compound.

Introduction: A Molecule of Interest

This compound is a heterocyclic compound featuring a pyridine ring linked to a 3,4-dihydro-2H-pyrrole (a cyclic imine) moiety. The unique combination of these two nitrogen-containing rings imparts specific chemical properties that are crucial to its intended application and, concurrently, its potential liabilities in terms of stability. Understanding the intrinsic stability of this molecule is paramount for the development of safe and effective pharmaceutical products, ensuring that its critical quality attributes are maintained throughout its shelf life.

Forced degradation studies are an essential component of this understanding, as they help to elucidate the likely degradation products and establish the molecule's inherent stability profile[1][2]. This guide will delve into the probable degradation pathways based on the functional groups present and provide a framework for systematic stability testing.

Predicted Degradation Pathways

The structure of this compound contains two key structural motifs that are susceptible to degradation: the imine functional group within the dihydro-pyrrole ring and the pyridine ring itself.

Hydrolytic Degradation: The Vulnerable Imine

The most probable degradation pathway for this molecule is the hydrolysis of the endocyclic imine (C=N bond) in the 3,4-dihydro-2H-pyrrole ring. Imines are known to be susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions, to yield a corresponding amine and a carbonyl compound (an aldehyde or a ketone)[3][4][5][6].

Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule. Subsequent proton transfer and elimination of the amine lead to the formation of the carbonyl compound[4][7]. While the reaction can also occur under neutral or basic conditions, it is generally slower[7].

The hydrolysis of this compound would result in the opening of the dihydro-pyrrole ring to form an amino ketone.

Diagram of Hydrolytic Degradation

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The molecule possesses sites that are susceptible to oxidation, primarily the dihydro-pyrrole ring and the methyl group on the pyridine ring.

-

Oxidation of the Dihydro-pyrrole Ring: The carbon atoms adjacent to the nitrogen in the dihydro-pyrrole ring can be susceptible to oxidation. This could lead to the formation of hydroxylated derivatives or further oxidation to form a lactam (a cyclic amide). Studies on the oxidation of pyrrole and its derivatives have shown the formation of various oxidized species, including pyrrolin-2-ones[8][9].

-

N-Oxidation: The nitrogen atoms in both the pyridine and the dihydro-pyrrole rings are potential sites for N-oxide formation in the presence of strong oxidizing agents.

-

Oxidation of the Methyl Group: The methyl group on the pyridine ring could be oxidized to a hydroxymethyl group or further to a carboxylic acid under aggressive oxidative conditions.

Photolytic Degradation

Exposure to light, particularly UV light, can induce photodegradation. Pyridine and its derivatives are known to undergo photochemical transformations[10]. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers. Potential photolytic degradation pathways could involve ring cleavage or the formation of polymeric species. Studies on related compounds like 2-chloropyridine have shown the formation of various photoproducts, some of which exhibit genotoxicity[11].

Framework for a Forced Degradation Study

A systematic forced degradation study is crucial to identify the potential degradation products and to develop a stability-indicating analytical method[2][12]. The following is a recommended protocol based on general principles for forced degradation studies of nitrogen-containing heterocyclic compounds[12].

Preparation of Stock Solutions

A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Stress Conditions

The following stress conditions are recommended:

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid compound at 80°C for 48 hours and solution at 60°C for 24 hours |

| Photolytic Degradation | Exposure of solid and solution to UV light (254 nm) and visible light as per ICH Q1B guidelines |

For the acid and base hydrolysis studies, aliquots should be withdrawn at appropriate time intervals (e.g., 2, 8, and 24 hours), neutralized, and then diluted for analysis.

Experimental Workflow for Forced Degradation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. byjus.com [byjus.com]

- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. news-medical.net [news-medical.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma of CAS 1232431-65-0: A Case of Conflicting Chemical Identities

Columbus, OH – Researchers and drug development professionals seeking to procure and understand the properties of the chemical compound designated by CAS number 1232431-65-0 are faced with a significant challenge: conflicting information from various chemical suppliers and a lack of a definitive public record in authoritative chemical databases. This discrepancy raises critical questions about the true identity of the compound, rendering any in-depth technical analysis or experimental planning premature and potentially hazardous.

Our investigation into the properties and suppliers of CAS 1232431-65-0 revealed that this identifier is associated with at least four distinct chemical structures across different supplier platforms. The compounds erroneously linked to this single CAS number include:

-

2-Pyridineacetonitrile, α,α,3-trimethyl-

-

5-ethyl-1H-indol-6-ylamine

-

5-Isopropylimidazo[1,2-A]pyridine

-

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

This unusual situation, where a single, unique Chemical Abstracts Service (CAS) Registry Number® is applied to multiple, structurally different molecules, points to a likely error in the cataloging or data entry by the suppliers . The CAS Registry system is the global standard for chemical substance identification, and each number is intended to correspond to only one substance.

Further attempts to resolve this ambiguity by consulting authoritative and comprehensive chemical databases such as CAS Common Chemistry, PubChem, and SciFinder yielded no definitive record for CAS number 1232431-65-0. The absence of this number from these critical resources strongly suggests that it may be an invalid, obsolete, or a non-publicly available identifier.

The Critical Importance of Unambiguous Chemical Identification

In the fields of chemical research and drug development, the precise and unambiguous identification of a chemical substance is the foundational first step. The use of an incorrectly identified compound can lead to:

-

Invalid Experimental Results: All downstream data, from simple physical property measurements to complex biological assays, would be fundamentally flawed.

-

Wasted Resources: Significant time, effort, and financial investment could be expended on studying the wrong molecule.

-

Safety Hazards: The toxicological and handling properties of the actual compound may be unknown and different from the expected substance, posing a risk to researchers.

Recommended Course of Action for Researchers

Given the current ambiguity surrounding CAS number 1232431-65-0, it is strongly advised that researchers, scientists, and drug development professionals exercise extreme caution. Before proceeding with any procurement or experimental work, the following steps are recommended:

-

Directly Contact Suppliers: Reach out to the suppliers listing this CAS number and request a certificate of analysis (CoA) that includes structural confirmation data, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Verify the Chemical Structure: Independently verify the chemical structure provided on the CoA against the intended molecule for your research.

-

Consult Chemical Abstracts Service: For definitive confirmation, consider contacting the Chemical Abstracts Service directly to inquire about the status of this particular CAS number.

Below is a workflow diagram illustrating the recommended process for resolving the chemical identity ambiguity.

Caption: Workflow for Resolving CAS Number Ambiguity.

Until the chemical identity of CAS 1232431-65-0 is definitively resolved, any technical data or supplier information associated with it should be considered unreliable. The scientific community is urged to prioritize rigorous verification to ensure the integrity and safety of their research endeavors.

literature review of 2,5-disubstituted pyridine derivatives.

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2,5-Disubstituted Pyridine Derivatives

Authored by a Senior Application Scientist

The pyridine ring is a foundational scaffold in the landscape of heterocyclic chemistry, integral to countless natural products, pharmaceuticals, and functional materials.[1][2] Its presence in essential coenzymes like NAD+/NADH highlights its fundamental role in biological systems.[2] Among the vast array of pyridine analogues, 2,5-disubstituted derivatives represent a class of significant interest. The specific arrangement of substituents at these positions imparts unique electronic and steric properties, profoundly influencing their biological activity, coordination chemistry, and material characteristics. This guide provides a comprehensive review of the core synthetic strategies, diverse applications, and future potential of this important molecular framework, tailored for researchers and professionals in drug development and materials science.

Part 1: Strategic Synthesis of the 2,5-Disubstituted Pyridine Core

The construction of the 2,5-disubstituted pyridine ring has evolved significantly, moving from classical condensation reactions to sophisticated catalytic and multicomponent strategies. The choice of synthetic route is often dictated by the desired substituents and the need for efficiency, regioselectivity, and scalability.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, which combine three or more starting materials in a single pot, have emerged as a powerful tool for generating molecular complexity with high atom economy.[3][4] Recent advancements have focused on the use of nanocatalysts to drive the synthesis of polysubstituted pyridines under mild and environmentally friendly conditions.[5][6]

-

Causality of Nanocatalysis: Nanoparticle catalysts (e.g., ZnO, Fe₃O₄, CuO) offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity.[5] Their heterogeneity allows for easy recovery and recyclability, addressing key principles of green chemistry. These catalysts facilitate key bond-forming steps in pyridine synthesis, often proceeding through a cascade of reactions involving condensation, Michael addition, and cyclization/aromatization sequences.

Ring Opening and Closing Cascade (ROCC) of Isoxazoles

A novel and highly regioselective method for preparing 2-aryl-5-benzoylpyridine derivatives utilizes a Ring Opening and Closing Cascade (ROCC) mechanism.[1][7][8] This strategy leverages the inherent reactivity of the isoxazole ring, which can be opened under reductive conditions to generate a key intermediate that subsequently cyclizes to form the desired pyridine.

Experimental Protocol: Synthesis of 2-Aryl-5-Benzoylpyridines via ROCC

This protocol describes a self-validating system where the successful formation of the product confirms the efficacy of the cascade mechanism under the specified conditions.

-

Reaction Setup: To a solution of the starting 3-aryl-5-(2-oxo-2-phenylethyl)isoxazole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl, 4.0 eq).

-

Reagent Addition: Add iron powder (Fe, 5.0 eq) portion-wise to the stirred solution at room temperature. The use of elemental iron with NH₄Cl creates an in situ reducing environment.

-

Reaction Progression: Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter it through a celite bed to remove the iron catalyst and other solids. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-aryl-5-benzoylpyridine derivative.[1]

Directed Functionalization of the Pyridine Ring

Directly substituting a pre-formed pyridine ring can be challenging due to the electron-deficient nature of the heterocycle.[9]

-

Organometallic Approaches: While organolithium and Grignard reagents typically attack the 2- or 4-positions, a refined strategy allows for selective C-5 substitution. This involves the initial formation of a 1-lithio-2-phenyl-1,2-dihydropyridine intermediate. This intermediate, when isolated and treated with an electrophile (e.g., methyl iodide, benzyl chloride), undergoes substitution preferentially at the 5-position to yield the 2,5-disubstituted product cleanly.[9] This method provides a powerful way to install a second point of diversity on a pre-existing 2-substituted pyridine.

Gold(I)-Catalyzed Cycloisomerization Pathway

A sophisticated route to 2,5-disubstituted pyridines employs a gold(I)-catalyzed cycloisomerization of 1-bromoalkynes. This elegant sequence builds the pyridine ring from an acyclic precursor.[10]

-

Cycloisomerization: A 1-bromoalkyne undergoes a gold-catalyzed reaction to form a 1-bromocyclopentene derivative.

-

Cross-Coupling: The bromocyclopentene is subjected to a Suzuki cross-coupling reaction to install an aryl group.

-

Ring Transformation: The resulting cyclopentene derivative is treated with ozone (ozonolysis) followed by a double condensation with hydroxylamine, which cleaves the ring and re-forms it into the aromatic 2,5-disubstituted pyridine scaffold.[10] This pathway was successfully utilized in the first total synthesis of the natural product sinensine B.

Caption: Gold(I)-catalyzed workflow for 2,5-disubstituted pyridine synthesis.

Part 2: Applications in Drug Discovery and Medicinal Chemistry

The 2,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Their ability to form key hydrogen bonds, participate in π-stacking interactions, and coordinate with metallic centers in enzymes makes them ideal candidates for drug design.[11]

Antifungal Agents: Targeting Ergosterol Biosynthesis

The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. A high-throughput screen identified a 2,5-disubstituted pyridine, CpdLC-6888, as a potent inhibitor of the human fungal pathogen Candida albicans.[12]

-

Mechanism of Action: Despite lacking the canonical five-membered azole ring, CpdLC-6888 functions as an azole-like inhibitor. Chemical-genetic and biochemical analyses confirmed that it targets Erg11, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal membrane integrity.[12] This discovery validates the 2,5-disubstituted pyridine scaffold as a viable template for developing new classes of antifungals that can potentially overcome existing resistance mechanisms.

Broad-Spectrum Antimicrobial Activity

Researchers have successfully synthesized hybrid molecules combining the pyridine core with other pharmacologically active heterocycles. A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a pyridine moiety demonstrated significant in-vitro antimicrobial activity against several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections.[13]

| Compound ID | Target Organism | Activity Level | Reference |

| CpdLC-6888 | Candida albicans | Potent Erg11 Inhibitor | [12] |

| Oxadiazole 4d | S. aureus, P. aeruginosa | Promising | |

| Oxadiazole 4f | B. subtilis, E. coli | Promising | |

| Pyridine 11 | M. tuberculosis (intracellular) | Significant Bactericidal Activity | [14] |

| (Note: Compound 11 is a 2,4-disubstituted pyridine, included to show the broader potential of substituted pyridines in this area) |

Other Therapeutic Areas

The versatility of the 2,5-disubstituted pyridine scaffold extends to numerous other therapeutic applications:

-

Anticancer: Certain derivatives have been shown to stabilize telomeric G-quadruplex DNA, a structure implicated in cellular aging and cancer, suggesting a potential therapeutic strategy.[15]

-

Endothelin Receptor Antagonists: 2-Halo-5-alkyl pyridines serve as key intermediates in the synthesis of potent endothelin receptor antagonists, which are used in the management of pulmonary hypertension.[16]

-

Antimycobacterial: Substituted pyridines are effective against Mycobacterium tuberculosis, including drug-resistant and biofilm-forming strains, highlighting their potential for developing new tuberculosis treatments.[14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts | Semantic Scholar [semanticscholar.org]

- 7. (Open Access) A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism (2019) | K. Raghavulu | 9 Citations [scispace.com]

- 8. A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism | Semantic Scholar [semanticscholar.org]

- 9. A new synthesis of 2,5-disubstituted pyridines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Discovery and History of Novel Pyridine-Pyrrolidine Compounds

Abstract

The pyridine-pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the discovery, history, and synthetic methodologies of novel pyridine-pyrrolidine compounds. We will delve into the foundational discoveries that established this scaffold as a pharmacologically significant entity, with a particular focus on its critical role in modulating nicotinic acetylcholine receptors (nAChRs). This document will further explore the expansion of its therapeutic potential into other areas, including oncology, virology, and metabolic diseases. Detailed experimental protocols for the synthesis of key compounds and general methodologies, quantitative structure-activity relationship (SAR) data, and elucidation of relevant signaling pathways are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important compound class.

Introduction: The Rise of a Privileged Scaffold

The fusion of a pyridine ring, a cornerstone of many FDA-approved drugs, with a pyrrolidine ring, a versatile saturated heterocycle, has given rise to a class of compounds with remarkable biological activity. The unique three-dimensional architecture and electronic properties of the pyridine-pyrrolidine core allow for precise interactions with a variety of biological targets. This scaffold's journey from a constituent of natural products to a rationally designed pharmacophore is a testament to the power of medicinal chemistry in harnessing molecular structure for therapeutic benefit.

The initial impetus for the exploration of pyridine-pyrrolidine compounds came from the study of natural alkaloids, most notably nicotine. The quest to understand and modulate the physiological effects of nicotine led to the development of synthetic analogues, which in turn unveiled the therapeutic potential of this scaffold in treating nicotine addiction and neurological disorders. This guide will trace this historical trajectory and showcase the subsequent diversification of the pyridine-pyrrolidine scaffold into a versatile platform for drug discovery.

Foundational Discoveries: Targeting Nicotinic Acetylcholine Receptors

The history of pyridine-pyrrolidine compounds is inextricably linked to the study of nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

Varenicline: A Landmark in Smoking Cessation

The development of varenicline (Chantix®) stands as a pinnacle of rational drug design in the field of pyridine-pyrrolidine chemistry. The story of varenicline begins with the natural product cytisine, an alkaloid found in the golden rain acacia (Laburnum anagyroides). Historically used as a smoking substitute, cytisine's nicotine-like effects pointed to its interaction with nAChRs.

Recognizing the therapeutic potential of cytisine's partial agonist activity at the α4β2 nAChR subtype, researchers at Pfizer embarked on a program to develop a more potent and pharmacokinetically favorable analogue. This effort culminated in the synthesis of varenicline, a selective partial agonist at the α4β2 nAChR. As a partial agonist, varenicline both stimulates the receptor to a lesser degree than nicotine, thereby reducing cravings and withdrawal symptoms, and competitively inhibits nicotine from binding, diminishing its rewarding effects.

ABT-418: A Nootropic and Anxiolytic Agent

Developed by Abbott Laboratories, ABT-418, or (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is another key pyridine-pyrrolidine compound that has significantly contributed to our understanding of nAChR modulation. ABT-418 is a potent and selective agonist at neuronal nAChRs, particularly the α4β2 subtype.[1][2] Preclinical studies demonstrated its nootropic (cognitive-enhancing) and anxiolytic (anxiety-reducing) properties, suggesting its potential for treating Alzheimer's disease and ADHD.[2]

ABT-418's development highlighted the potential of pyridine-pyrrolidine compounds to selectively target specific nAChR subtypes in the brain, offering the promise of therapeutic benefits with a reduced side-effect profile compared to non-selective agonists like nicotine.

Mechanism of Action: Modulation of α4β2 Nicotinic Acetylcholine Receptor Signaling

The primary mechanism by which varenicline and ABT-418 exert their effects is through the modulation of the α4β2 nAChR. Activation of this receptor by an agonist leads to the opening of a transmembrane ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuron, leading to the release of various neurotransmitters, most notably dopamine in the brain's reward pathways.

The partial agonism of varenicline is crucial to its therapeutic effect. It provides a moderate and sustained release of dopamine, which alleviates nicotine withdrawal symptoms. Simultaneously, its presence at the receptor binding site prevents nicotine from exerting its full agonistic effect, thus reducing the rewarding and reinforcing effects of smoking.

Beyond its role in addiction, the α4β2 nAChR is also implicated in neuroprotection. Sustained stimulation of this receptor can activate downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival and protects against neurotoxicity.

Figure 2: Conceptual workflow for the photo-promoted ring contraction of pyridine to a pyrrolidine derivative.

Transition metal-catalyzed cycloaddition reactions provide another powerful strategy for the synthesis of pyridine-pyrrolidine compounds. For instance, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can be employed to construct the pyridine ring. [3][4]These methods offer high atom economy and can be used to generate a wide range of substituted pyridine derivatives.

Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cycloaddition

A representative protocol based on literature procedures. [3]

-

Under an inert atmosphere, to a Schlenk tube is added the cobalt precatalyst (e.g., [CoCp*(CH3CN)(P–N)][BF4]2) (0.0075 mmol) and the desired solvent (e.g., 0.3 mL of C6D6).

-

A solution of a reducing agent (e.g., 15 µL of a 1 M NaBEt3H solution in THF) is added to generate the active Co(I) catalyst in situ.

-

The diyne substrate and the nitrile substrate are then added to the reaction mixture.

-

The reaction is stirred at the appropriate temperature (e.g., room temperature to reflux) and monitored by a suitable analytical technique (e.g., NMR or TLC).

-

Upon completion, the reaction mixture is quenched, and the product is isolated and purified by standard methods (e.g., column chromatography).

Conclusion and Future Perspectives

The pyridine-pyrrolidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. From its origins in the study of natural alkaloids to its current status as a versatile platform for the development of novel therapeutics, this structural motif continues to inspire the design of innovative drugs. The success of varenicline has demonstrated the power of targeting nAChRs for the treatment of addiction, while ongoing research into the anticancer, antiviral, and other biological activities of pyridine-pyrrolidine compounds promises to further expand their therapeutic reach.

Future research in this area will likely focus on several key aspects:

-

Development of Subtype-Selective nAChR Modulators: The design of ligands with high selectivity for specific nAChR subtypes will be crucial for developing treatments for neurological and psychiatric disorders with improved efficacy and reduced side effects.

-

Exploration of Novel Therapeutic Targets: The demonstrated activity of pyridine-pyrrolidine compounds against a range of biological targets will encourage further screening and optimization for new therapeutic applications.

-

Advancement of Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will facilitate the rapid generation of diverse libraries of pyridine-pyrrolidine analogues for biological evaluation.

The rich history and continued evolution of pyridine-pyrrolidine chemistry ensure that this remarkable scaffold will remain a focal point of drug discovery efforts for years to come.

References

- Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.

- Fathalla, O. A., et al. (2018).

- Gandham, S. K., et al. (2020). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.

- Hernández-García, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-1251.

- Istrate, A. N., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.

- Ueno, R., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines.

-

Ueno, R., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

- Resta, L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7809.

-

Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. [Link]

-

Fathalla, O. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

-

Gandham, S. K., et al. (2020). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hernández-García, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

-

Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

-

Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry. [Link]

-

Istrate, A. N., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

-

García-Abellán, S., et al. (2025). In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines: Revisiting the mechanism of [2+2+2] cycloadditions. Organic Chemistry Frontiers. [Link]

-

Resta, L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences. [Link]

- Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics, 270(1), 310-318.

-

García-Abellán, S., et al. (2025). In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]

-

Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics. [Link]

- Decker, M. W., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 270(1), 319-328.

Sources

- 1. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Characteristics of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a scientifically rigorous approach by presenting data from its core structural components, 2-methylpyridine and 3,4-dihydro-2H-pyrrole, and a closely related structural analog, myosmine. This methodology allows for a well-rounded and insightful estimation of the target molecule's properties. The guide is structured to provide researchers with a foundational understanding of the compound's expected behavior, supported by detailed experimental protocols for characterization and illustrative diagrams to clarify complex concepts.

Introduction and Molecular Structure

This compound is a bicyclic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring at the 5-position. This structure is of significant interest in medicinal chemistry and drug development due to its analogy to naturally occurring alkaloids like nicotine and myosmine, suggesting potential interactions with nicotinic acetylcholine receptors (nAChRs).[1] The arrangement of a hydrogen bond acceptor (the pyridine nitrogen) and a potential hydrogen bond donor in the protonated form of the pyrroline ring, combined with a specific stereochemical and electronic profile, makes it a compelling scaffold for ligand design.

Molecular Formula: C₁₀H₁₂N₂[2]

CAS Number: 1232431-65-0[2]

The structural relationship between the target molecule, its constituent rings, and its close analog myosmine is illustrated in the diagram below. Understanding these relationships is crucial for predicting the physicochemical properties of the target compound.

Caption: Structural relationship of the target molecule.

Predicted Physicochemical Properties

Analysis of Constituent Heterocycles

To build a foundational understanding, the physical properties of 2-methylpyridine and 3,4-dihydro-2H-pyrrole are summarized below. The properties of the target molecule are expected to be an amalgamation of the characteristics of these two rings.

| Property | 2-Methylpyridine | 3,4-dihydro-2H-pyrrole | Reference(s) |

| Molecular Formula | C₆H₇N | C₄H₇N | [3] |

| Molecular Weight | 93.13 g/mol | 69.11 g/mol | [3] |

| Boiling Point | 128-129 °C | Not available | [3] |

| Melting Point | -70 °C | Not available | [3] |

| Density | 0.943 g/mL at 25 °C | Not available | [3] |

| Solubility in Water | Soluble | Soluble | [3] |

| pKa (of conjugate acid) | 5.97 | ~10-11 (estimated for imine) |

Comparison with the Structural Analog: Myosmine

Myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) is an excellent proxy for estimating the properties of our target compound, differing only by the absence of a methyl group on the pyridine ring. The physical properties of myosmine are well-documented.

| Property | Myosmine | Reference(s) |

| Molecular Formula | C₉H₁₀N₂ | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Boiling Point | 285-290 °C | [5] |

| Melting Point | 45-47 °C | [5] |

| Appearance | Oily liquid or crystalline solid | [3] |

| Solubility | Soluble in light petroleum and ether | [3] |

Predicted Properties of this compound

Based on the data from its constituents and myosmine, we can infer the following properties for the target molecule:

-

Appearance: Likely a pale yellow to brown oily liquid or a low-melting solid at room temperature.

-

Boiling Point: Expected to be slightly higher than that of myosmine due to the increased molecular weight from the additional methyl group, likely in the range of 290-300 °C.

-

Melting Point: The introduction of the methyl group might disrupt the crystal lattice compared to myosmine, potentially leading to a slightly lower melting point.

-

Solubility: Expected to have moderate solubility in water and good solubility in organic solvents like ethanol, chloroform, and diethyl ether, similar to its parent compounds and myosmine.

-

Basicity: The pyridine nitrogen will be the more basic site, with a pKa of its conjugate acid likely to be slightly higher than that of 2-methylpyridine due to the electron-donating nature of the pyrroline substituent. The imine nitrogen of the dihydropyrrole ring is significantly less basic.

Synthesis and Characterization Workflow

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be extrapolated from established methods for preparing myosmine and other nicotine analogs.[6][7] A generalized workflow is presented below.

Caption: Generalized workflow for synthesis and characterization.

Proposed Synthesis Protocol

This protocol is a modification of the established synthesis of myosmine.[6]

-

Condensation: To a solution of sodium methoxide in toluene, add ethyl-6-methylnicotinate followed by N-vinyl-2-pyrrolidone.

-

Reflux: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis and Decarboxylation: After cooling, add concentrated hydrochloric acid and water, and heat the mixture at reflux for an extended period to facilitate hydrolysis and decarboxylation.

-

Work-up: Cool the reaction mixture and basify with a strong base (e.g., 50% NaOH) to a pH of >10.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as toluene or dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the 2-methylpyridine and the 3,4-dihydro-2H-pyrrole moieties.

-

A singlet for the methyl group on the pyridine ring around 2.5 ppm.[8]

-

Aromatic protons on the pyridine ring will appear in the 7.0-8.5 ppm region.

-

The methylene protons of the dihydropyrrole ring will likely appear as multiplets in the aliphatic region (2.0-4.0 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon skeleton.

-

The methyl carbon should appear around 18-25 ppm.

-

Aromatic carbons of the pyridine ring will be in the 120-160 ppm range.

-

The imine carbon (C=N) of the dihydropyrrole ring will be significantly downfield, potentially in the 165-175 ppm region.

-

The aliphatic carbons of the dihydropyrrole ring will be in the 20-60 ppm range.

-

Mass spectrometry will be used to confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 160.10.

-

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition (C₁₀H₁₂N₂).

-

Fragmentation Pattern: The primary fragmentation is expected to occur at the C-C bond connecting the two rings, leading to fragments corresponding to the methyl-pyridyl cation and the dihydropyrrolyl cation.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=N Stretch (Imine): A strong absorption band is expected in the region of 1650-1600 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Several bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring vibrations.[9]

-

C-H Stretches (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

Conclusion

This technical guide has provided a detailed projection of the physical and chemical characteristics of this compound. By leveraging data from its constituent heterocycles and the structurally similar alkaloid myosmine, a comprehensive profile of its expected properties has been constructed. This information, coupled with a proposed synthetic and characterization workflow, offers a solid foundation for researchers and drug development professionals working with this and related compounds. Future experimental work is necessary to validate these predictions and fully elucidate the properties of this promising heterocyclic scaffold.

References

- Myosmine (C9H10N2) properties. (n.d.). Mol-Instincts.

- Myosmine. (2023). In Wikipedia.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 442649, Myosmine.

- MYOSMINE | 532-12-7. (n.d.). ChemicalBook.

- Myosmine - Neuronal Nicotinic Receptor Agonist. (n.d.). APExBIO.

- Efficient Method of (S)-Nicotine Synthesis. (2024). Molecules, 29(12), 2845.

- Leete, E., Chedekel, M. R., & Bodem, G. B. (1972). Synthesis of myosmine and nornicotine, using an acylcarbanion equivalent as an intermediate. Journal of Organic Chemistry, 37(26), 4465-4466.

- A Novel Approach for the Synthesis of (R) and (S)-Nicotine. (2018). International Journal of Organic Chemistry, 8, 251-260.

- Chemistry of the N′-Oxides of Nicotine and Myosmine. (1961). Agricultural and Biological Chemistry, 25(9), 714-718.

- Efficient Method of (S)-Nicotine Synthesis. (2024). Molecules, 29(12), 2845.

- Synthesis of 5-Methylene-2-pyrrolones. (2015). Organic Letters, 17(15), 3742–3745.

- Supporting Information for Gold-catalyzed deoxygenation of amine N-oxides using dimethylphenylsilane. (n.d.). The Royal Society of Chemistry.

- Erdtman, H., et al. (1963). Synthetic Analogues of Nicotine. III. Acta Chemica Scandinavica, 17, 1717-1726.

- Lin, N. H., Carrera, G. M., Jr, & Anderson, D. J. (1994). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 37(21), 3542–3553.

- D'yakonov, V. A., et al. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 25(21), 5192.

- Structure and properties of Nicotine. (n.d.). University of Pau and Pays de l'Adour.

- Nicotine. (2023). In Wikipedia.

- Process for the production of 2-methyl-5-ethyl pyridine. (1974). U.S.

- Supporting Information for External oxidant-free alkylation of quinoline and pyridine deriv

- 2-methyl-5-(pyrrolidin-2-yl)pyridine. (n.d.). PubChemLite.

- 2-Methyl-5-vinylpyridine(140-76-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. (2018). Reaction Chemistry & Engineering, 3(5), 724-733.

- A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2017). Reaction Chemistry & Engineering, 2(3), 369-376.

- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1961). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 9, 509-516.

- Process for the preparation of 2-amino-5-methyl-pyridine. (1994). U.S.

- FTIR spectrum for Pyridine. (n.d.).

- 2-Methyl-5-hydroxypyridine. (n.d.). PubChem.

- Synthesis of 5-(N-substituted pyrrol-2-yl)-8-hydroxyquinolines 4a–n. (n.d.).

- Pyridine, 2-methyl-. (n.d.). NIST WebBook.

- Pyridine, 5-ethenyl-2-methyl-. (n.d.). NIST WebBook.

- This compound. (n.d.). Parchem.

- Absorption Spectroscopy Data for Pyrenylpyridines. (n.d.).

- Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-. (n.d.). ChemicalBook.

- IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020). Physical Chemistry Chemical Physics, 22(37), 21520-21534.

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1969). CHIMIA, 23, 97-100.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.).

- New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2022). Molecules, 27(15), 4983.

- 5-Ethyl-2-methylpyridine. (2023). In Wikipedia.

- 2-Methyl-1-pyrroline 95. (n.d.). Sigma-Aldrich.

- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules, 20(9), 15836-15848.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.).

- 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. (n.d.). Zhejiang Dazhan Biotechnology Co., LTD.

Sources

- 1. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. MYOSMINE | 532-12-7 [chemicalbook.com]

- 4. Myosmine - Wikipedia [en.wikipedia.org]

- 5. webqc.org [webqc.org]

- 6. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. rsc.org [rsc.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Methodological & Application

protocols for the synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

An Application Note and Protocol Guide for the Synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

Introduction: Significance and Applications

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motif, featuring a pyridine ring linked to a cyclic imine (dihydropyrrole), is a key pharmacophore in a variety of biologically active molecules. This scaffold is notably present in the structure of nicotinic acetylcholine receptor (nAChR) agonists, which have applications as insecticides and as potential therapeutics for neurological disorders. The synthesis of this and related compounds is a critical step in the discovery and development of new chemical entities with tailored biological activities.

This document provides a detailed guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols described herein are based on established synthetic strategies, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a convergent approach, which involves the synthesis of two key building blocks followed by their coupling. The primary strategy detailed in this guide is a palladium-catalyzed cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aromatic and heterocyclic systems.[1][2]

The overall synthetic workflow can be visualized as follows:

Caption: A convergent synthetic workflow for this compound.

Part 1: Synthesis of the Pyridine Building Block (5-Bromo-2-methylpyridine)

The synthesis of 5-bromo-2-methylpyridine is a crucial first step. This intermediate can be prepared from commercially available 2-methylpyridine through electrophilic aromatic substitution.

Protocol 1: Bromination of 2-Methylpyridine

This protocol describes the direct bromination of 2-methylpyridine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylpyridine | 93.13 | 10.0 g | 0.107 |

| Bromine | 159.81 | 17.1 g (5.5 mL) | 0.107 |

| 48% Hydrobromic acid | - | 40 mL | - |

| Chloroform | 119.38 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Silica Gel | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas), add 2-methylpyridine (10.0 g, 0.107 mol) and 48% hydrobromic acid (40 mL).

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (17.1 g, 0.107 mol) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C and stir for an additional 4 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with chloroform (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2-methylpyridine as a solid.[3][4]

Part 2: Synthesis of the Dihydropyrrole Building Block

The preparation of a suitable N-protected dihydropyrrole derivative that can be used in a cross-coupling reaction is a more complex multi-step process. A common strategy involves the generation of a cyclic N-acyliminium ion precursor from an N-protected lactam, which can then be converted to the desired intermediate.

Protocol 2: Synthesis of N-Boc-3,4-dihydro-2H-pyrrole via Grignard Reagent Addition to an Activated Lactam

This protocol outlines a plausible route starting from N-Boc-2-pyrrolidinone.

Step 2a: Synthesis of N-Boc-2-pyrrolidinone

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Pyrrolidinone | 85.11 | 10.0 g | 0.117 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 28.1 g | 0.129 |

| Triethylamine | 101.19 | 12.9 g (17.8 mL) | 0.128 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.72 g | 0.0059 |

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-pyrrolidinone (10.0 g, 0.117 mol) in acetonitrile (100 mL).

-

Reagent Addition: Add triethylamine (12.9 g, 0.128 mol), di-tert-butyl dicarbonate (28.1 g, 0.129 mol), and a catalytic amount of DMAP (0.72 g, 0.0059 mol).

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-pyrrolidinone, which is often used without further purification.[5]

Step 2b: Grignard Reaction and Elimination to form N-Boc-3,4-dihydro-2H-pyrrole

This step involves the reaction of a Grignard reagent with N-Boc-2-pyrrolidinone to form a hemiaminal intermediate, which can then be dehydrated to the desired cyclic imine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-2-pyrrolidinone | 185.22 | 10.0 g | 0.054 |

| Phenylmagnesium bromide (3.0 M in ether) | - | 18.0 mL | 0.054 |

| Dry Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Trifluoroacetic acid (TFA) | 114.02 | 4.9 mL | 0.065 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked flask under an argon atmosphere, dissolve N-Boc-2-pyrrolidinone (10.0 g, 0.054 mol) in dry THF (100 mL).

-

Grignard Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add phenylmagnesium bromide (3.0 M solution in diethyl ether, 18.0 mL, 0.054 mol) dropwise over 20 minutes.

-

Reaction: Stir the mixture at -78 °C for 2 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hemiaminal intermediate.

-

Elimination: Dissolve the crude intermediate in dichloromethane (50 mL) and cool to 0 °C. Add trifluoroacetic acid (4.9 mL, 0.065 mol) dropwise. Stir at room temperature for 1 hour.

-

Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield N-Boc-3,4-dihydro-2H-pyrrole.

Part 3: Palladium-Catalyzed Cross-Coupling

With both building blocks in hand, the final carbon-carbon bond can be formed using a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. The Stille coupling is presented here, which requires the conversion of the dihydropyrrole into an organostannane derivative.

Protocol 3: Stille Cross-Coupling Reaction

Step 3a: Synthesis of N-Boc-5-(tributylstannyl)-3,4-dihydro-2H-pyrrole

Procedure:

-

Lithiation: Dissolve N-Boc-3,4-dihydro-2H-pyrrole in dry THF and cool to -78 °C. Add sec-butyllithium dropwise and stir for 1 hour.

-

Stannylation: Add tributyltin chloride dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Workup and Purification: Quench with saturated aqueous ammonium chloride, extract with ether, and purify by column chromatography.

Step 3b: Stille Coupling

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-methylpyridine | 172.02 | 1.0 g | 0.0058 |

| N-Boc-5-(tributylstannyl)-3,4-dihydro-2H-pyrrole | 458.28 | 2.9 g | 0.0064 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.33 g | 0.00029 |

| Dry Toluene | 92.14 | 30 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5-bromo-2-methylpyridine (1.0 g, 0.0058 mol), N-Boc-5-(tributylstannyl)-3,4-dihydro-2H-pyrrole (2.9 g, 0.0064 mol), and tetrakis(triphenylphosphine)palladium(0) (0.33 g, 5 mol%) in dry toluene (30 mL).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-